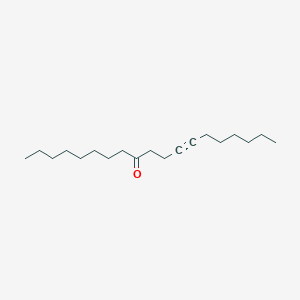
1,4-Dihydroxy-5,8-bis((2-(1-piperidinyl)ethyl)amino)-9,10-anthracenedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dihydroxy-5,8-bis((2-(1-piperidinyl)ethyl)amino)-9,10-anthracenedione is a synthetic anthraquinone derivative. This compound is known for its vibrant blue color and is primarily used in the field of medicinal chemistry due to its potential therapeutic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydroxy-5,8-bis((2-(1-piperidinyl)ethyl)amino)-9,10-anthracenedione typically involves the following steps:
Starting Material: The synthesis begins with 1,4-dihydroxyanthraquinone.
Alkylation: The 1,4-dihydroxyanthraquinone undergoes alkylation with 2-chloroethylamine to introduce the ethylamine groups.
Piperidinyl Substitution: The ethylamine groups are then reacted with piperidine to form the final product.
The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dihydroxy-5,8-bis((2-(1-piperidinyl)ethyl)amino)-9,10-anthracenedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The amino groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted anthraquinone derivatives
Aplicaciones Científicas De Investigación
1,4-Dihydroxy-5,8-bis((2-(1-piperidinyl)ethyl)amino)-9,10-anthracenedione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential anticancer properties due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Industry: Utilized as a dye in textile and paper industries due to its vibrant color.
Mecanismo De Acción
The mechanism of action of 1,4-Dihydroxy-5,8-bis((2-(1-piperidinyl)ethyl)amino)-9,10-anthracenedione involves:
DNA Intercalation: The compound intercalates into the DNA helix, disrupting the normal function of the DNA.
Topoisomerase Inhibition: It inhibits topoisomerase enzymes, which are crucial for DNA replication and transcription.
Reactive Oxygen Species (ROS) Generation: The compound can generate reactive oxygen species, leading to oxidative stress and cell death.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dihydroxy-5,8-bis((2-(dimethylamino)ethyl)amino)-9,10-anthracenedione: Similar structure but with dimethylamino groups instead of piperidinyl groups.
1,4-Dihydroxy-5,8-bis((2-(morpholinyl)ethyl)amino)-9,10-anthracenedione: Contains morpholinyl groups instead of piperidinyl groups.
Uniqueness
1,4-Dihydroxy-5,8-bis((2-(1-piperidinyl)ethyl)amino)-9,10-anthracenedione is unique due to its specific piperidinyl groups, which enhance its ability to intercalate into DNA and inhibit topoisomerase enzymes more effectively compared to its analogs.
Propiedades
Número CAS |
70945-59-4 |
|---|---|
Fórmula molecular |
C28H36N4O4 |
Peso molecular |
492.6 g/mol |
Nombre IUPAC |
1,4-dihydroxy-5,8-bis(2-piperidin-1-ylethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C28H36N4O4/c33-21-9-10-22(34)26-25(21)27(35)23-19(29-11-17-31-13-3-1-4-14-31)7-8-20(24(23)28(26)36)30-12-18-32-15-5-2-6-16-32/h7-10,29-30,33-34H,1-6,11-18H2 |
Clave InChI |
AYSMOTYGSAVPCU-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCNC2=C3C(=C(C=C2)NCCN4CCCCC4)C(=O)C5=C(C=CC(=C5C3=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


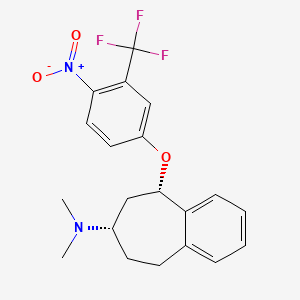
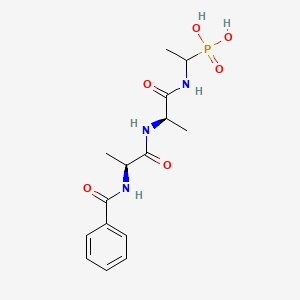
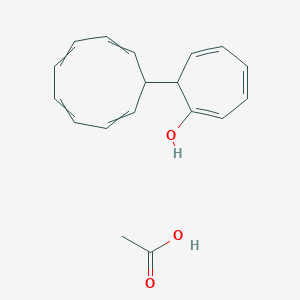
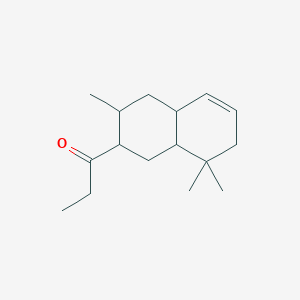

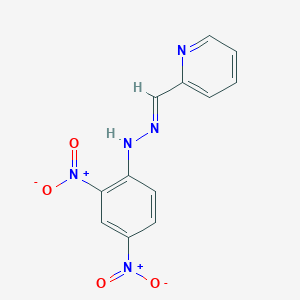
![2-{[(4-Methylphenyl)sulfanyl]methyl}thiophene](/img/structure/B14476884.png)
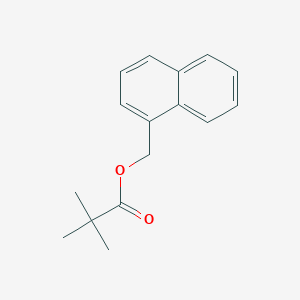


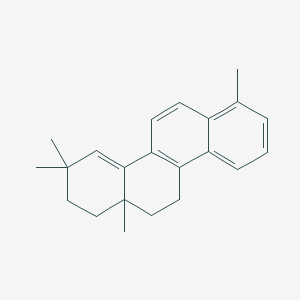

![4-[2-(1-Oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14476919.png)
